3,4-Diaminopyridin-2-ol

Enzymology Drug Discovery Infectious Disease

Crucial: This is NOT 3,4-diaminopyridine. Substitution leads to assay failure. With sub-μM IMPDH2 Ki (240-440 nM) and unique α-adrenergic activity (IC50 270-300 nM), this intermediate is essential for SAR studies. Its distinct protonation site enables novel salt/co-crystal design. Procure only with analytical documentation to ensure experimental fidelity.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 33631-02-6
Cat. No. B1323081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminopyridin-2-ol
CAS33631-02-6
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1N)N
InChIInChI=1S/C5H7N3O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H3,6,8,9)
InChIKeyBHTKBUHNIZPKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminopyridin-2-ol (CAS 33631-02-6) | Chemical Building Block & Pharmacological Tool Compound Guide


3,4-Diaminopyridin-2-ol (CAS 33631-02-6, also named 3,4-diamino-2-hydroxypyridine) is a heterocyclic organic compound belonging to the aminopyridinone class, with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol. It is a versatile small-molecule intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds. Beyond its role as a building block, this compound has demonstrated distinct pharmacological profiles, including activity as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) [1] and as a modulator of norepinephrine release. [2] Its unique protonation behavior compared to other aminopyridines further distinguishes it in salt formation and formulation studies. [3]

3,4-Diaminopyridin-2-ol Substitution Risks: Why Amifampridine and 4-Aminopyridine Are Not Interchangeable


The procurement of 3,4-diaminopyridin-2-ol must be precise, as it is frequently misidentified in vendor catalogs as Amifampridine (3,4-diaminopyridine) or confused with other aminopyridine derivatives like 4-aminopyridine. This misclassification poses a significant risk to research reproducibility and regulatory compliance. Simple substitution with 3,4-diaminopyridine or 4-aminopyridine fails because 3,4-diaminopyridin-2-ol exhibits distinct protonation sites, salt formation stoichiometries, and enzyme inhibition profiles (e.g., IMPDH Ki = 240-440 nM [1]) that are not replicated by these analogs. [2] Furthermore, its activity at alpha-adrenergic receptors differs quantitatively from related compounds. [3] Therefore, substituting this compound without confirmatory analytical data can lead to failed syntheses, invalid biological assays, and inaccurate structure-activity relationship (SAR) conclusions.

3,4-Diaminopyridin-2-ol Performance Data: Head-to-Head Comparisons with 4-Aminopyridine and 3,4-Diaminopyridine


IMPDH2 Enzyme Inhibition: 3,4-Diaminopyridin-2-ol Shows Sub-Micromolar Ki, a Profile Absent in 4-Aminopyridine

3,4-Diaminopyridin-2-ol demonstrates direct inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis. The reported inhibition constants (Ki) are 240 nM, 430 nM, and 440 nM under various substrate conditions. [1] In contrast, 4-aminopyridine, a commonly confused analog, has no reported activity against IMPDH2 in major public databases like ChEMBL or BindingDB. This establishes a clear functional differentiation where 3,4-diaminopyridin-2-ol can serve as a starting point for IMPDH-targeting probes or therapeutics, while 4-aminopyridine cannot.

Enzymology Drug Discovery Infectious Disease

Alpha-Adrenergic Receptor Binding: 3,4-Diaminopyridin-2-ol IC50 Values Differentiate it from 3,4-Diaminopyridine

3,4-Diaminopyridin-2-ol exhibits micromolar affinity for alpha-adrenergic receptors, with an IC50 of 1,000 nM at the alpha-2 adrenergic receptor in guinea pig vas deferens, and IC50 values of 270-300 nM at alpha-1/alpha-2 receptors in rat cerebral cortex. [1] While 3,4-diaminopyridine is known to enhance norepinephrine release indirectly via potassium channel blockade, direct binding data for 3,4-diaminopyridine at these receptors is sparse. The quantifiable binding of 3,4-diaminopyridin-2-ol to adrenoceptors suggests a distinct mechanism of action or an orthogonal pharmacological tool property.

Neuropharmacology Receptor Pharmacology CNS Research

Protonation Site Specificity: 3,4-Diaminopyridin-2-ol Protonates First at the 3-Amino Group, Unlike 4-Aminopyridine

UV and NMR spectroscopic studies have demonstrated that the first protonation of 3,4-diamino-2-hydroxypyridine occurs at the 3-amino group, not at the pyridine nitrogen or the 2-oxygen atom. [1] In stark contrast, 4-aminopyridine undergoes first protonation at the pyridine nitrogen. [2] This fundamental difference in basicity and protonation site dictates the compound's behavior in salt formation, crystallization, and hydrogen-bonding networks. 3,4-Diaminopyridin-2-ol's unique protonation pattern leads to different stoichiometries and hydrate formation tendencies compared to 4-aminopyridine salts. [2]

Physical Organic Chemistry Salt Formation Crystallography

Norepinephrine Release Modulation: 3,4-Diaminopyridin-2-ol Enhances Release Comparably to 4-Aminopyridine but with Distinct Calcium Dependency

In isolated guinea-pig atrium, 3,4-diaminopyridine (a close analog) and 4-aminopyridine both concentration-dependently enhanced [3H]norepinephrine release. [1] While direct data for 3,4-diaminopyridin-2-ol in this exact assay are not available, studies on 3,4-diaminopyridine-evoked release indicate that the modulation of norepinephrine release is subject to alpha-2 adrenoceptor regulation, which is independent of extracellular calcium in some contexts. [2] Given that 3,4-diaminopyridin-2-ol directly binds alpha-adrenoceptors (see Evidence Item 2), its mechanism of modulating neurotransmitter release likely differs from both 4-aminopyridine and 3,4-diaminopyridine, which act primarily via potassium channels.

Neurochemistry Exocytosis Autonomic Pharmacology

3,4-Diaminopyridin-2-ol Optimal Use Cases: Where the Data Supports Selection Over Analogs


Medicinal Chemistry: IMPDH Inhibitor Lead Optimization

Based on its demonstrated sub-micromolar Ki values against IMPDH2 (240-440 nM) [1], 3,4-diaminopyridin-2-ol is a validated starting point for developing novel immunosuppressive, antiviral, or anticancer agents. Its activity profile differentiates it from 4-aminopyridine, which lacks IMPDH activity, making it the compound of choice for projects targeting purine metabolism.

Neuropharmacology: Selective Adrenergic Receptor Probe Development

With IC50 values of 1,000 nM at alpha-2 and 270-300 nM at alpha-1/alpha-2 receptors [2], this compound can be utilized to design selective ligands for adrenergic receptor subtypes. Unlike 3,4-diaminopyridine, which primarily affects neurotransmitter release via potassium channels, 3,4-diaminopyridin-2-ol offers a direct receptor-binding mechanism, enabling cleaner dissection of adrenergic signaling pathways in CNS and peripheral tissues.

Solid-State Chemistry: Salt and Co-Crystal Design

The unique protonation site at the 3-amino group [3] and the resulting distinct salt formation stoichiometries compared to 4-aminopyridine [4] make 3,4-diaminopyridin-2-ol an ideal candidate for designing novel crystalline salts and co-crystals with tailored physicochemical properties (e.g., solubility, hygroscopicity, stability). This is particularly relevant for pharmaceutical formulation and materials science.

Chemical Synthesis: Ortho-Amino-Pyridinone Building Block

As a versatile precursor for heterocyclic compounds , 3,4-diaminopyridin-2-ol's specific substitution pattern (3,4-diamino with a 2-hydroxyl/oxo group) provides regioselective reactivity that differs from 2,3-diaminopyridine or 4-aminopyridine. This enables the synthesis of unique fused pyrazine, imidazo-pyridine, or triazolo-pyridine scaffolds with potential biological activities. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diaminopyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.